TPN171: Mechanism of Action & Pharmacological Profile of a Next-Generation Selective PDE5 Inhibitor
TPN171: Mechanism of Action & Pharmacological Profile of a Next-Generation Selective PDE5 Inhibitor
Executive Summary
TPN171 is a novel, potent, and highly selective phosphodiesterase type 5 (PDE5) inhibitor currently in advanced clinical development for the treatment of Pulmonary Arterial Hypertension (PAH) and Erectile Dysfunction (ED).[1] Structurally derived as a pyrimidinone derivative, TPN171 distinguishes itself from first-generation inhibitors (e.g., sildenafil, vardenafil) through superior potency (
Introduction: The Clinical Imperative
Phosphodiesterase type 5 (PDE5) inhibitors are the cornerstone of therapy for disorders mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. While effective, current agents face limitations:[2]
-
Sildenafil/Vardenafil: Short half-lives requiring multiple daily doses; cross-reactivity with PDE6 (retina) causing visual disturbances.
-
Tadalafil: Long half-life but significant cross-reactivity with PDE11 (skeletal muscle), leading to myalgia and back pain.
TPN171 was designed to bridge this gap. Developed by the Shanghai Institute of Materia Medica, it combines the high potency of vardenafil with the extended duration of tadalafil, while minimizing off-target affinity.
Molecular Mechanism of Action[3][4]
The NO/sGC/cGMP Signaling Axis
TPN171 functions as a competitive inhibitor of the PDE5 enzyme, which is abundantly expressed in the smooth muscle cells of the pulmonary vasculature and the corpus cavernosum.
-
Physiological State: Endothelial cells release Nitric Oxide (NO), which stimulates soluble Guanylate Cyclase (sGC) in smooth muscle cells.
-
cGMP Production: sGC converts GTP to cGMP, the second messenger.
-
Effect: cGMP activates Protein Kinase G (PKG). PKG phosphorylates downstream targets (e.g., ion channels, IRAG), leading to a reduction in cytosolic calcium (
) and smooth muscle relaxation (vasodilation).[3] -
Pathology: In PAH and ED, PDE5 is often upregulated or overactive, rapidly hydrolyzing cGMP to inactive 5'-GMP, thereby terminating the vasodilatory signal.
-
TPN171 Action: TPN171 binds tightly to the catalytic domain of PDE5, preventing cGMP hydrolysis. This sustains elevated intracellular cGMP levels, potentiating the NO signal and restoring vasodilation.
Binding Kinetics and Potency
In vitro enzymatic assays demonstrate that TPN171 is one of the most potent PDE5 inhibitors described to date.
Table 1: Comparative Inhibitory Potency (
| Compound | PDE5 | Relative Potency (vs. Sildenafil) |
| TPN171 | 0.62 | 6.9x |
| Sildenafil | 4.31 | 1.0x |
| Tadalafil | 2.35 | 1.8x |
| Vardenafil | 0.89 | 4.8x |
Data Source: Comparative analysis based on preclinical evaluation (Wang et al., Acta Pharmacol Sin, 2022).
Visualization: Signaling Pathway
The following diagram illustrates the intervention point of TPN171 within the smooth muscle cell signaling cascade.
Figure 1: Mechanism of Action of TPN171 within the NO/cGMP signaling pathway.
Selectivity and Safety Profile
A critical advantage of TPN171 is its high selectivity for PDE5 over other phosphodiesterase isoforms, which correlates directly with a reduced side-effect profile.
PDE6 Selectivity (Vision)
PDE6 is expressed in retinal photoreceptors.[4] Inhibition leads to visual side effects (e.g., "blue vision," light sensitivity).
-
Sildenafil: ~8-fold selectivity for PDE5 vs. PDE6.
-
TPN171: 32-fold selectivity.
-
Implication: Reduced incidence of visual disturbances.[5]
PDE11 Selectivity (Musculoskeletal)
PDE11 is expressed in skeletal muscle and the prostate. Inhibition is associated with myalgia and back pain (common with Tadalafil).
-
Tadalafil: ~9-fold selectivity for PDE5 vs. PDE11.
-
TPN171: 1610-fold selectivity.
-
Implication: Significantly lower risk of back pain and myalgia compared to Tadalafil.
Preclinical Pharmacology & Pharmacokinetics
In Vivo Efficacy (PAH Models)
In Monocrotaline (MCT)-induced PAH rat models, TPN171 demonstrated dose-dependent efficacy.
-
Hemodynamics: Significant reduction in Mean Pulmonary Arterial Pressure (mPAP) and Right Ventricular Systolic Pressure (RVSP).
-
Remodeling: Reduced Right Ventricular Hypertrophy (RVH), indicated by a lower Fulton Index (RV / [LV + S]).
-
Potency: Effective doses were significantly lower than sildenafil controls, consistent with in vitro
data.
Pharmacokinetics (Human Data)
Phase I trials in healthy volunteers have established a favorable PK profile:
-
Absorption: Rapid,
hours. -
Half-life (
): 8.0 – 10.9 hours . This supports once-daily (QD) dosing, a significant compliance advantage over sildenafil (t.i.d.). -
Excretion: Balanced elimination via feces (~48%) and urine (~46%).[7][8]
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols outline the standard procedures for validating TPN171's activity.
Protocol 1: In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay)
Objective: Determine the
-
Enzyme Preparation: Clone and express human PDE5A catalytic domain in E. coli or Sf9 cells. Purify via affinity chromatography.
-
Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM
, 1.7 mM EGTA). -
Substrate: Use
-cGMP as the radiolabeled substrate. -
Incubation:
-
Termination: Stop reaction using SPA beads (Yttrium silicate) containing zinc sulphate (binds 5'-GMP but not cGMP).
-
Measurement: Count radioactivity using a scintillation counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive
.-
Validation Control: Run Sildenafil in parallel;
should be ~4 nM.
-
Protocol 2: In Vivo Hemodynamic Assessment (MCT-Rat Model)
Objective: Assess the efficacy of TPN171 in reducing pulmonary hypertension.
-
Induction: Administer Monocrotaline (MCT) (60 mg/kg, SC) to male Sprague-Dawley rats.
-
Development: Allow 21–28 days for PAH to develop (mPAP > 25 mmHg).
-
Treatment:
-
Randomize rats into groups: Vehicle, TPN171 (Low/Mid/High dose), Sildenafil (+ve control).
-
Administer oral gavage once daily for 14 days.
-
-
Right Heart Catheterization (RHC):
-
Anesthetize rats (e.g., Pentobarbital).
-
Insert a PE-50 polyethylene catheter into the right jugular vein.
-
Advance catheter into the Right Ventricle (RV) and Pulmonary Artery (PA).
-
Connect to a pressure transducer and data acquisition system (e.g., PowerLab).
-
-
Data Collection: Record RVSP, mPAP, and Heart Rate.
-
Terminal Analysis:
-
Sacrifice animal.
-
Excise heart; separate RV from Left Ventricle + Septum (LV+S).
-
Weigh tissues. Calculate Fulton Index:
.
-
Visualization: Experimental Workflow
Figure 2: Drug Development Workflow for TPN171.
Clinical Development Status
TPN171 has progressed rapidly through clinical stages in China:
-
Phase I (Completed): Demonstrated safety and tolerability in healthy subjects.[10] Confirmed linear PK and lack of accumulation.
-
Phase IIa (PAH - NCT04483115): Investigating acute hemodynamic effects in PAH patients.[11]
-
Phase III (ED - NCT05188989): Evaluating efficacy and safety in men with erectile dysfunction.
References
-
Discovery and Synthesis: Wang, Z., et al. "Pharmacokinetic-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension." Journal of Medicinal Chemistry, 2019.[11] Link
-
Pharmacokinetics & Metabolism: He, Y. F., et al. "Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension."[2][7] Acta Pharmacologica Sinica, 2022.[7] Link[7]
-
Phase I Safety: Guo, X., et al. "A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects."[12][13] Drug Design, Development and Therapy, 2021.[12][14] Link
-
Clinical Trial (PAH): "Acute Hemodynamic Study of TPN171H in Patients With Pulmonary Arterial Hypertension." ClinicalTrials.gov, NCT04483115.[11] Link
-
Clinical Trial (ED): "A Study to Evaluate the Efficacy and Safety of TPN171 Tablets in the Treatment of Men With Erectile Dysfunction." ClinicalTrials.gov, NCT05188989. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Mechanisms Targeted by Drug Trials in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Future Perspectives of Pulmonary Arterial Hypertension: A Review of Novel Pipeline Treatments and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
